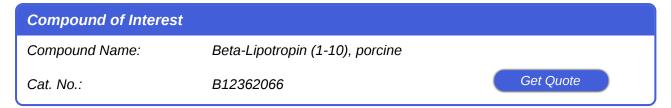


Application Notes and Protocols: Porcine Beta-Lipotropin (1-10) in DMSO

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubilization and use of porcine Beta-Lipotropin (1-10) in Dimethyl Sulfoxide (DMSO) for in vitro research applications.

Product Information

- Name: Beta-Lipotropin (1-10), porcine
- Biological Activity: A fragment of the prohormone Beta-Lipotropin, suggested to have morphine-like properties. Beta-Lipotropin itself is derived from Pro-opiomelanocortin (POMC) and is a precursor to endogenous opioid peptides such as beta-endorphin.[1][2][3][4][5]
- Applications: Research in neuroscience, opioid receptor signaling, and cell viability studies.

Solubility and Stock Solution Preparation

Porcine Beta-Lipotropin (1-10) exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for cell-based assays.

Table 1: Solubility Data



Solvent	Solubility	Source
DMSO	≥95.1 mg/mL	Product Data Sheets

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of porcine Beta-Lipotropin (1-10) in DMSO.

Materials:

- Porcine Beta-Lipotropin (1-10) (lyophilized powder)
- Anhydrous/Sterile DMSO
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Calculate Required Mass: The molecular weight of porcine Beta-Lipotropin (1-10) is approximately 951.03 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 951.03 g/mol * (1000 mg / 1 g) = 9.51
 mg
- Weighing the Peptide: Carefully weigh out the calculated mass of the lyophilized peptide into a sterile microcentrifuge tube.
- Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the peptide. For 1 mL of stock solution, add 1 mL of DMSO.
- Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.



 Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Stock Solution Preparation Guide

Desired Stock Concentration	Mass of Peptide for 1 mL Stock	Volume of DMSO
1 mM	0.95 mg	1 mL
5 mM	4.76 mg	1 mL
10 mM	9.51 mg	1 mL

Application Protocol: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of porcine Beta-Lipotropin (1-10) on the viability of cultured cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

- Cultured cells of interest (e.g., neuronal cell line)
- Complete cell culture medium
- Porcine Beta-Lipotropin (1-10) stock solution in DMSO
- 96-well cell culture plates
- MTT solution (5 mg/mL in sterile PBS)
- DMSO (for formazan solubilization)
- · Microplate reader

Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
- Preparation of Working Solutions:
 - Thaw an aliquot of the Beta-Lipotropin (1-10) DMSO stock solution.
 - Prepare serial dilutions of the peptide in complete cell culture medium to achieve the desired final concentrations for treatment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest peptide concentration treatment group.

· Cell Treatment:

- Remove the old medium from the wells.
- \circ Add 100 μ L of the prepared working solutions (including vehicle control and a media-only control) to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Assay:

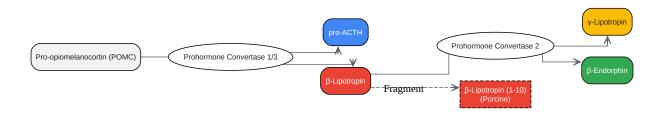
- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium from each well.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 15-20 minutes at room temperature in the dark to ensure complete dissolution.[6]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.



Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways and Experimental Workflows

Porcine Beta-Lipotropin is a product of Pro-opiomelanocortin (POMC) gene expression and post-translational processing. POMC is a precursor protein that is cleaved into several biologically active peptides, including ACTH and β -lipotropin. β -lipotropin can be further processed to yield endogenous opioids like β -endorphin.[1][2][3][4][5] The "morphine-like" activity of Beta-Lipotropin (1-10) suggests its potential interaction with opioid signaling pathways.

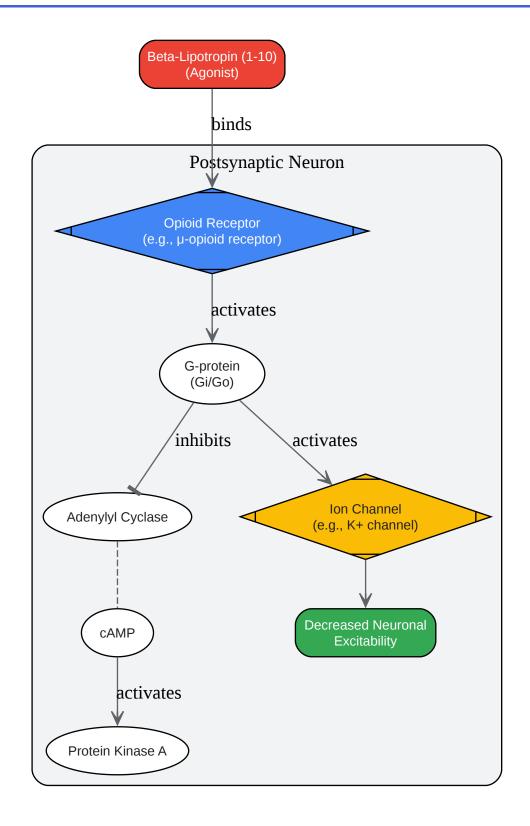


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POMC Processing Pathway

The "morphine-like" properties of Beta-Lipotropin (1-10) suggest it may act as an agonist at opioid receptors, initiating a signaling cascade that can modulate neuronal activity. A simplified potential signaling pathway is depicted below.



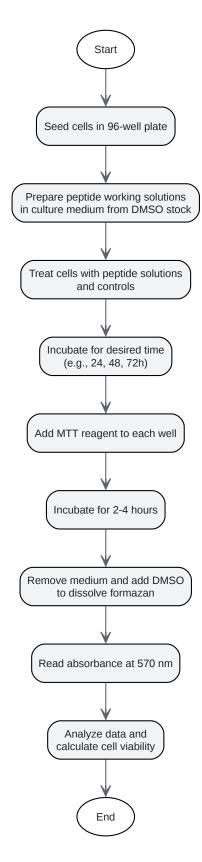


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Potential Opioid Signaling



The following diagram illustrates the general workflow for conducting a cell viability assay with a peptide dissolved in DMSO.





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